ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate
Description
Ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a pyrazoline-based derivative featuring a 4-bromophenyl substituent at the 3-position of the pyrazoline ring, an acetyl group at the 1-position, and a phenoxyacetate side chain. Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-3-27-21(26)13-28-20-7-5-4-6-17(20)19-12-18(23-24(19)14(2)25)15-8-10-16(22)11-9-15/h4-11,19H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUKNXBJKZBROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or nitriles.
Scientific Research Applications
Ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its pyrazole ring, which is a common motif in many bioactive compounds.
Materials Science: Use in the synthesis of advanced materials, such as liquid crystals or polymers.
Biological Studies: Investigation of its biological activity, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the acetyl group can participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Key Observations:
Substituent Position : The 4-bromophenyl group in the target compound contrasts with 2-substituted analogs (e.g., 14h , 14i ). The para-substitution on the phenyl ring optimizes steric and electronic interactions with enzyme active sites, as seen in APN inhibitors .
Heterocyclic Core : Replacing pyrazoline with triazole (EKEYEY) reduces conformational flexibility but retains antimicrobial activity due to halogen bonding .
Functional Groups : Hydroxamate derivatives (e.g., 14h , 14i ) exhibit stronger APN inhibition compared to ester-based compounds, likely due to chelation with zinc in the enzyme active site .
Physical and Spectral Properties
- Melting Points : Bromine-substituted pyrazolines generally exhibit higher melting points than chloro or iodo analogs. For example, 14b (3-bromophenyl) melts at 128–130°C, while 14l (2,4-dichlorophenyl) melts at 170–172°C . This trend reflects bromine’s polarizability and intermolecular interactions.
- NMR Data : The ¹H NMR of the target compound’s analogs (e.g., 20d ) shows distinct shifts for pyrazoline protons (δ 3.1–5.2 ppm) and acetoxy groups (δ 1.9–2.1 ppm) . The 4-bromophenyl substituent deshields adjacent protons, causing downfield shifts compared to methoxy or methyl groups .
- HRMS Validation : All compounds in the evidence show <1 ppm error between calculated and observed HRMS values, confirming structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
